7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione
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Overview
Description
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione is a synthetic compound belonging to the purine-2,6-dione derivatives
Preparation Methods
The synthesis of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione involves multiple steps, starting from readily available precursors. The synthetic route typically includes the alkylation of a purine-2,6-dione core with a heptyl group, followed by the introduction of a phenylpiperazine moiety. The reaction conditions often require the use of strong bases and organic solvents to facilitate the alkylation and subsequent substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpiperazine moiety, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for studying cellular processes.
Medicine: Due to its structural similarity to known bioactive molecules, it is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar compounds to 7-Heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione include other purine-2,6-dione derivatives, such as:
8-Methoxy-purine-2,6-dione derivatives: Known for their analgesic and anti-inflammatory properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: Studied for their acetylcholinesterase inhibitory activity. The uniqueness of this compound lies in its specific heptyl and phenylpiperazine substitutions, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
7-heptyl-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O2/c1-4-5-6-7-11-14-31-21(26-23-22(31)24(32)28(3)25(33)27(23)2)19-29-15-17-30(18-16-29)20-12-9-8-10-13-20/h8-10,12-13H,4-7,11,14-19H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHMBLUYOTXLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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